![molecular formula C24H21N3O4S2 B2764841 N-(2-ethylphenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea CAS No. 1105199-71-0](/img/structure/B2764841.png)
N-(2-ethylphenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethylphenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a urea derivative that has been synthesized and studied for its biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Applications
This compound exhibits potential as an antimicrobial agent. The thienopyrimidin moiety has been associated with antibacterial activity, particularly against strains like Staphylococcus aureus and Escherichia coli. Its mechanism may involve the inhibition of bacterial DNA synthesis, making it a candidate for further development as an antibiotic .
Anticancer Properties
The structural features of this compound suggest it could be useful in cancer research. Thienopyrimidines have shown promise in targeting various cancer cell lines, potentially acting as kinase inhibitors that disrupt cancer cell proliferation and survival pathways .
Anti-Inflammatory Activity
Compounds with similar structures have been used to explore anti-inflammatory treatments. The presence of a thienopyrimidin core can be indicative of COX-2 inhibition, which is a common target for anti-inflammatory drugs .
Antidiabetic Effects
The compound’s scaffold is structurally similar to known antidiabetic drugs. It could be involved in the modulation of enzymes or receptors related to glucose metabolism, offering a new avenue for diabetes management .
Antifungal Uses
Given the broad spectrum of biological activities associated with thienopyrimidines, this compound could also be investigated for its antifungal properties. It might inhibit the growth of fungal pathogens by disrupting their cell wall synthesis or metabolic processes .
Neuroprotective Potential
The indole moiety present in the compound is reminiscent of molecules that have neuroprotective effects. It could be involved in the protection of neuronal cells against oxidative stress or excitotoxicity, which are common pathways leading to neurodegenerative diseases .
Enzyme Inhibition
The compound could serve as a lead structure for the development of enzyme inhibitors. Its unique chemical features might allow it to bind to active sites of enzymes, thereby modulating their activity in various biochemical pathways .
Material Science Applications
Lastly, the compound’s molecular architecture might be useful in material science. Its potential for forming stable crystalline structures could be exploited in the design of organic semiconductors or other electronic materials .
properties
IUPAC Name |
ethyl 2-[[2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-3-31-23(30)16-11-7-8-12-17(16)25-20(28)14-32-24-26-18-13-19(15-9-5-4-6-10-15)33-21(18)22(29)27(24)2/h4-13H,3,14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHKYYBBZPVCAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.